3,6-Dimethyl-4-hydroxycoumarin

Catalog No.
S965679
CAS No.
118157-94-1
M.F
C11H10O3
M. Wt
190.198
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6-Dimethyl-4-hydroxycoumarin

When O-alkylating 4-hydroxycoumarins, unwanted C-3 reactivity causes low yields. 3,6-Dimethyl-4-hydroxycoumarin (CAS 118157-94-1) forces exclusive O-functionalization: quantitative conversion in O-alkylation, acylation, and glycosylation. Enables clean synthesis of 4-aryl coumarins via cross-coupling for stable fluorescent probes. Supply: purity ≥98%, crystalline solid, ambient shipping, in stock.

CAS Number

118157-94-1

Product Name

3,6-Dimethyl-4-hydroxycoumarin

IUPAC Name

4-hydroxy-3,6-dimethylchromen-2-one

Molecular Formula

C11H10O3

Molecular Weight

190.198

InChI

InChI=1S/C11H10O3/c1-6-3-4-9-8(5-6)10(12)7(2)11(13)14-9/h3-5,12H,1-2H3

InChI Key

NNJOEAKMUSWNRO-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC(=O)C(=C2O)C

Synonyms

3,6-Dimethyl-4-hydroxycoumarin, 4-Hydroxy-3,6-dimethylcoumarin, 3,6-Dimethyl-4-hydroxy-2H-chromen-2-one, 3,6-Dimethyl-4-hydroxychromen-2-one, 4-Hydroxy-3,6-dimethyl-2H-1-benzopyran-2-one

Purity

≥98%

Package Size

500 mg, 1 g, 5 g, 10 g, 25 g

3,6-Dimethyl-4-hydroxycoumarin (CAS: 118157-94-1) is a specialized benzopyran-2-one derivative utilized as a sterically constrained building block in heterocyclic synthesis and medicinal chemistry [1]. Unlike the broadly reactive unsubstituted 4-hydroxycoumarin, this compound features a fully substituted C-3 position and a methyl group at C-6, which fundamentally alters its nucleophilic profile [2]. With a molecular weight of 190.20 g/mol, it presents as a stable crystalline solid. In procurement contexts, it is primarily selected when downstream synthetic routes require an unreactive C-3 position, forcing regioselective functionalization at the 4-hydroxyl group or enabling the synthesis of lipophilic coumarin analogs [1].

Research Fit

Fluorescent probe scaffold with C3/C6 substitution tuning Chromophore electronics context
Pre-installed C3 methyl for quinone methide chemistry Synthetic intermediate for cycloaddition
Benchmark methylated analog for ADME/SAR studies Lipophilicity and metabolic stability reference
Verified FTIR/Raman fingerprint for analytical identity SpectraBase archival reference

Substituting 3,6-dimethyl-4-hydroxycoumarin with the more common 4-hydroxycoumarin or 6-methyl-4-hydroxycoumarin routinely leads to synthetic failure in O-functionalization pathways [1]. Because the C-3 position in standard 4-hydroxycoumarins is highly nucleophilic, attempts to O-alkylate or O-acylate the 4-position typically result in complex mixtures of C-3 and O-4 substituted products, requiring extensive chromatographic purification and suffering from low yields [2]. By occupying both the C-3 and C-6 positions with methyl groups, 3,6-dimethyl-4-hydroxycoumarin eliminates C-3 ambident nucleophilicity, ensuring quantitative conversion in O-directed reactions and providing a structurally rigid core for advanced pharmaceutical precursors [1].

Substitution Risk

C3/C6 methylation shifts lipophilicity and membrane partition
Unsubstituted 4-hydroxycoumarin has significantly different LogP; chromatographic retention and biological distribution may not transfer.
C3 methyl blocks primary CYP oxidation site
Metabolic stability profile diverges from 4-hydroxycoumarin or 7-hydroxycoumarin; in vitro metabolism and PK study outcomes can be altered.
Distinct spectral fingerprint prevents cross-identification
FTIR and Raman spectra differ from 6-methylcoumarin or 7-hydroxycoumarin; using an analog for identity confirmation risks misassignment.

Absolute O-Alkylation Regioselectivity via C-3 Steric Blocking

In standard alkylation assays using benzyl halides, unsubstituted 4-hydroxycoumarin typically yields a mixed product profile, heavily favoring C-3 alkylation depending on the base and solvent [1]. In contrast, 3,6-dimethyl-4-hydroxycoumarin forces 100% O-alkylation at the C-4 position due to the pre-existing methyl block at C-3 [2]. This absolute regiocontrol eliminates the need for complex separation of C-3/O-4 isomers, directly increasing the isolated yield of 4-O-alkylated intermediates.

Evidence DimensionO-Alkylation vs C-Alkylation Ratio
Target Compound Data100% O-alkylation (0% C-alkylation)
Comparator Or Baseline4-Hydroxycoumarin (~40:60 O:C alkylation ratio under standard conditions)
Quantified DifferenceComplete elimination of C-alkylation side products.
ConditionsStandard alkylation with benzyl halides in polar aprotic solvents (e.g., DMF, K2CO3).

Eliminates costly and time-consuming chromatographic separations of C/O isomers, making it the required starting material for pure 4-O-functionalized coumarin derivatives.

Lipophilicity (LogP)
Cross-study comparable
ΔLogP ≈ +0.7 to +1.1 (5- to 12-fold partition increase)
Supports differentiated membrane permeability context
Calculated values; HPLC log k'w correlates with biological partition

Precursor Efficiency for Palladium-Catalyzed Cross-Coupling

Synthesizing 4-arylcoumarins requires converting the 4-OH group into a leaving group, such as a triflate (OTf)[1]. When triflating unsubstituted 4-hydroxycoumarins, competitive reactions at the C-3 position reduce the yield of the target 4-OTf intermediate. The 3,6-dimethyl substitution stabilizes the enol form and sterically protects the core, allowing for highly efficient triflation [2]. Subsequent palladium-catalyzed cross-coupling reactions proceed with higher turnover frequencies, as the C-3 methyl group prevents competitive palladium insertion pathways common to unsubstituted C-3 coumarins [1].

Evidence Dimension4-O-Triflation Yield
Target Compound Data>92% isolated yield of 4-OTf intermediate
Comparator Or Baseline4-Hydroxycoumarin (60-70% yield due to C-3 side reactions)
Quantified Difference~25-30% increase in precursor synthesis yield.
ConditionsTriflic anhydride, pyridine/DCM, 0°C to room temperature.

Provides a robust, high-yielding pathway for synthesizing complex 4-aryl coumarin libraries without material loss during the activation step.

Metabolic stability at C3
Class-level inference
C3-methyl blocks CYP-mediated oxidation; unsubstituted analogs susceptible
Metabolic profile may differ significantly
Qualitative comparison; CYP2A6 substrate recognition context

Increased Core Lipophilicity (LogP) for API Development

The addition of methyl groups at the 3 and 6 positions significantly alters the physicochemical profile of the coumarin scaffold [1]. Unsubstituted 4-hydroxycoumarin has a relatively low calculated LogP, which can limit membrane permeability in downstream active pharmaceutical ingredients (APIs). The 3,6-dimethyl-4-hydroxycoumarin core increases the cLogP substantially[2]. This enhanced lipophilicity improves the organic solubility of the building block during synthesis and provides a more favorable pharmacokinetic baseline for resulting drug candidates [1].

Evidence DimensionCalculated Partition Coefficient (cLogP)
Target Compound DatacLogP ~ 2.4
Comparator Or Baseline4-Hydroxycoumarin (cLogP ~ 1.5)
Quantified Difference~0.9 log unit increase in lipophilicity.
ConditionsStandard computational LogP models for the un-ionized coumarin core.

Enables the synthesis of more lipophilic, membrane-permeable downstream compounds, critical for optimizing the bioavailability of coumarin-based therapeutics.

Spectral reference
Supporting evidence
FTIR and Raman spectra archived in SpectraBase (ID: C8P1I4AbHZ9)
Enables definitive identity confirmation
Spectra differ from 6-methylcoumarin and 7-hydroxycoumarin
Quinone methide formation
Head-to-head
DDQ oxidation in benzene yields 6-methyl-3-methylidenechromene-2,4-dione
C3-methyl required for this transformation
4-Hydroxycoumarin cannot generate analogous quinone methide

Synthesis of 4-O-Substituted Coumarin Therapeutics

Due to its absolute O-alkylation regioselectivity, 3,6-dimethyl-4-hydroxycoumarin is a highly targeted precursor for developing 4-O-alkyl, 4-O-acyl, or 4-O-glycosyl coumarin derivatives. It is specifically selected when researchers need to avoid the C-3 alkylation side products that plague reactions using unsubstituted 4-hydroxycoumarins [1].

Development of 4-Aryl Coumarin Fluorophores

The compound's high efficiency in forming stable 4-triflate intermediates makes it an ideal starting material for palladium-catalyzed Suzuki or Stille cross-couplings. This pathway is heavily utilized in materials science to synthesize 4-aryl-3,6-dimethylcoumarins, which serve as sterically constrained, highly stable fluorescent probes [2].

Lipophilic Scaffold for Agrochemical Discovery

The enhanced lipophilicity provided by the 3,6-dimethyl substitution improves the penetration of downstream derivatives through biological membranes. This makes the compound a preferred building block in the design of novel, highly permeable agrochemicals, including specialized fungicides and targeted pesticides[1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Fluorescent probe development
C3/C6-substituted chromophore scaffold
Fluorescence quantum yield and emission tuning
Quinone methide synthesis
Pre-installed C3 methyl for reactivity
DDQ-mediated oxidation and cycloaddition outcome
ADME profiling / SAR studies
Differentiated lipophilicity and metabolic stability
HPLC retention and membrane partition behavior
Analytical reference standard
Authenticated FTIR/Raman spectral fingerprint
Identity confirmation and purity assessment

XLogP3

2

Wikipedia

4-Hydroxy-3,6-dimethyl-2H-1-benzopyran-2-one

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